Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
Description
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate (CAS: 57589-85-2) is a fluorinated aromatic compound characterized by a tetrachlorinated benzoate core and a perfluorooctylsulfonyloxy-substituted phenyl group. Its molecular formula is C₂₂H₅Cl₄F₁₇KNO₆S, with a molecular weight of 915.23 g/mol . Key physical properties include a boiling point of 587.4°C and a flash point of 309.1°C, indicating high thermal stability . The compound is categorized as an intermediate in pesticide and industrial chemical synthesis .
Properties
CAS No. |
57589-85-2 |
|---|---|
Molecular Formula |
C22H5Cl4F17KNO6S |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H6Cl4F17NO6S.K/c23-9-7(8(14(46)47)10(24)12(26)11(9)25)13(45)44-5-2-1-3-6(4-5)50-51(48,49)22(42,43)20(37,38)18(33,34)16(29,30)15(27,28)17(31,32)19(35,36)21(39,40)41;/h1-4H,(H,44,45)(H,46,47);/q;+1/p-1 |
InChI Key |
HZRBKZMKUYGJRU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps. The starting materials typically include 2,3,4,5-tetrachlorobenzoic acid and heptadecafluorooctyl sulphonyl chloride. The reaction proceeds through a series of substitution and coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphonyl group can lead to the formation of sulfonic acids, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and surfactants.
Mechanism of Action
The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Fluorinated Chains
The primary distinction between this compound and analogs lies in the length of the perfluoroalkyl chain and substituent groups. Three key analogs are compared below:
Potassium 2,3,4,5-Tetrachloro-6-[[[3-[[(Tridecafluorohexyl)Sulfonyl]Oxy]Phenyl]Amino]Carbonyl]Benzoate (CAS: 68815-72-5)
- Molecular Formula: C₂₀H₇Cl₄F₁₃KNO₆S
- Molecular Weight : 817.21 g/mol
- Fluorinated Chain : Tridecafluorohexyl (C₆F₁₃)
- Key Difference : Shorter fluorinated chain (6 carbons vs. 8 carbons in the target compound). This reduces molecular weight by ~98 g/mol and likely lowers thermal stability .
Potassium 2,3,4,5-Tetrachloro-6-[[[3-[[(Nonafluorobutyl)Sulphonyl]Oxy]Phenyl]Amino]Carbonyl]Benzoate (CAS: Not fully provided)
- Fluorinated Chain: Nonafluorobutyl (C₄F₉)
General Trends
- Chain Length vs. Properties : Longer perfluoroalkyl chains (e.g., heptadecafluorooctyl) increase molecular weight, hydrophobicity, and environmental persistence due to stronger C-F bonds .
- Thermal Stability : Boiling points correlate with chain length; the target compound’s boiling point (587.4°C) exceeds analogs with shorter chains .
Physicochemical Properties
Regulatory and Application Differences
- Applications include intermediates in pesticide synthesis .
- Nonafluorobutyl Analog: Registered in 2018, suggesting newer regulatory scrutiny .
Environmental and Industrial Implications
Biological Activity
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate, commonly referred to by its CAS number 57589-85-2, is a complex chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a highly chlorinated aromatic system and a heptadecafluorooctyl sulfonate moiety, which contributes to its hydrophobic characteristics and potential bioactivity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 915.226 g/mol |
| Boiling Point | 587.4 ºC |
| Flash Point | 309.1 ºC |
| Density | Not available |
| LogP | 11.263 |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. Its structure allows it to integrate into lipid bilayers due to the hydrophobic heptadecafluorooctyl chain, potentially disrupting cellular integrity and function.
Potential Mechanisms Include:
- Membrane Disruption: The compound may alter membrane fluidity and permeability, leading to cell lysis.
- Protein Interaction: It can bind to specific proteins, modifying their activity and potentially leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Production: The chlorinated components may induce oxidative stress within cells.
Toxicity Studies
Toxicological assessments indicate that compounds with similar structures can exhibit significant toxicity in various biological systems. For instance:
- Aquatic Toxicity: Studies have shown that chlorinated compounds can be harmful to aquatic life, affecting reproduction and survival rates.
- Mammalian Toxicity: In laboratory settings, related compounds have demonstrated hepatotoxicity and nephrotoxicity in rodent models.
Case Studies
-
Aquatic Toxicity Assessment:
A study conducted by the Environmental Protection Agency (EPA) evaluated the effects of chlorinated benzoate derivatives on fish species. Results indicated a lethal concentration (LC50) below acceptable environmental thresholds for several species exposed to similar compounds. -
Cell Culture Studies:
Research involving human cell lines revealed that exposure to this compound resulted in increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a cytotoxic agent.
Regulatory Status
Due to its persistent organic pollutant characteristics and potential for bioaccumulation, this compound is subject to scrutiny under various environmental regulations. It is essential for ongoing research to determine its long-term ecological impacts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate?
- Methodological Answer : Synthesis typically involves sequential functionalization:
Chlorination : Introduce tetrachloro groups to the benzoate core via chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) under controlled conditions to avoid over-chlorination.
Sulfonation : React 3-aminophenyl with heptadecafluorooctylsulfonyl chloride to form the sulfonate ester linkage (critical for fluorinated chain integration).
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated phenylamine to the tetrachlorobenzoate backbone.
- Key Validation : Monitor reaction progress via ¹⁹F NMR for fluorinated intermediates and elemental analysis for chlorine content .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹³C/¹H NMR : Confirm aromatic substitution patterns and amide bond formation.
- ¹⁹F NMR : Validate the integrity of the heptadecafluorooctyl chain (distinct chemical shifts for CF₃ and CF₂ groups).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and isotopic patterns (Cl/F abundance).
- Elemental Analysis : Quantify Cl (expected ~25-30%) and F (expected ~40-45%) to ensure stoichiometric accuracy .
Q. What environmental persistence data exist for this compound?
- Methodological Answer :
- Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests to assess hydrolysis/oxidation rates.
- Bioaccumulation Potential : Use log Kow values (estimated via computational models like EPI Suite) to predict partitioning into lipid-rich tissues.
- Fluorinated Chain Impact : The heptadecafluorooctyl group is highly resistant to enzymatic cleavage, leading to persistence in aquatic systems .
Advanced Research Questions
Q. How do structural analogs with varying fluorocarbon chain lengths affect physicochemical properties?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with shorter (e.g., nonafluorobutyl) or longer (e.g., nonadecafluorodecenyl) chains .
- Property Analysis :
- Solubility : Measure in polar/nonpolar solvents; longer chains reduce aqueous solubility.
- Thermal Stability : TGA/DSC to compare decomposition temperatures (longer chains increase stability).
- Structure-Activity Relationship (SAR) : Correlate chain length with bioactivity (e.g., surfactant properties) .
Q. How to resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete sulfonation or chlorination).
- Reaction Condition Optimization : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to replicate conflicting studies.
- Cross-Validation : Compare results with structurally related compounds (e.g., sodium perfluoro(octane-1-sulfonate)) to isolate fluorocarbon-specific effects .
Q. What experimental designs are optimal for studying its metabolic pathways in vitro?
- Methodological Answer :
- Hepatocyte Assays : Incubate with primary hepatocytes and monitor metabolites via LC-MS/MS.
- Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorometric assays.
- Fluorine Tracking : Use ¹⁹F NMR to detect defluorination products, indicating metabolic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
